2-(3,5-dimethoxyphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

PI3Kδ inhibitor BTD scaffold regioisomer SAR

The compound 2-(3,5-dimethoxyphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide (CAS 867040-83-3) belongs to the benzothiadiazine-3-one 1,1-dioxide (BTD) family, a class of heterocyclic sulfonamides recognized for their capacity to inhibit metalloenzymes such as carbonic anhydrases (CAs) and lipid kinases including PI3Kδ. The BTD core combines a cyclic sulfonamide (sultam) with a fused benzene ring, endowing it with hydrogen-bond donor/acceptor motifs suitable for zinc coordination in CA active sites and for engaging affinity pockets in kinase ATP-binding clefts.

Molecular Formula C15H14N2O5S
Molecular Weight 334.35
CAS No. 867040-83-3
Cat. No. B2928771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-dimethoxyphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
CAS867040-83-3
Molecular FormulaC15H14N2O5S
Molecular Weight334.35
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)N2C(=O)NC3=CC=CC=C3S2(=O)=O)OC
InChIInChI=1S/C15H14N2O5S/c1-21-11-7-10(8-12(9-11)22-2)17-15(18)16-13-5-3-4-6-14(13)23(17,19)20/h3-9H,1-2H3,(H,16,18)
InChIKeyPARRTYNWFYQKDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3,5-Dimethoxyphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-Dioxide (CAS 867040-83-3): Core Scaffold and Research Positioning


The compound 2-(3,5-dimethoxyphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide (CAS 867040-83-3) belongs to the benzothiadiazine-3-one 1,1-dioxide (BTD) family, a class of heterocyclic sulfonamides recognized for their capacity to inhibit metalloenzymes such as carbonic anhydrases (CAs) and lipid kinases including PI3Kδ. [1] The BTD core combines a cyclic sulfonamide (sultam) with a fused benzene ring, endowing it with hydrogen-bond donor/acceptor motifs suitable for zinc coordination in CA active sites and for engaging affinity pockets in kinase ATP-binding clefts. [2] The 2-position substituent on the BTD scaffold critically determines isoform and target selectivity profiles. [3] Although the unadorned 2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide nucleus (CAS 13338-00-6) is commercially available as a synthetic intermediate, functionalization at the 2-position with a 3,5-dimethoxyphenyl group—as in the target compound—creates a distinct chemical entity for which no published biological data currently exist in the biomedical literature. Consequently, all differentiation evidence presented herein derives from class-level inference grounded in structurally analogous BTD derivatives with established pharmacological profiles.

Why 2-(3,5-Dimethoxyphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-Dioxide Cannot Be Casually Replaced by Other BTD Analogs


Within the benzothiadiazine-3-one 1,1-dioxide chemotype, small variations in the N2-aryl substitution pattern produce large shifts in target potency, isoform selectivity, and cellular efficacy. In PI3Kδ inhibitor series, a 3,4-dimethoxyphenyl substituent at the affinity pocket yielded the most potent analogue (15b, IC50 266 nM) with >21-fold selectivity over PI3Kγ, whereas the unsubstituted quinazolinone parent (compound 4) acted as a dual PI3Kδ/γ inhibitor. [1] In carbonic anhydrase contexts, BTD derivatives achieved MtCA3 Ki values spanning 15.1 to 2250 nM depending solely on the nature and position of the N2-aryl group. [2] The target compound’s 3,5-dimethoxyphenyl group represents a regioisomeric variation of the validated 3,4-dimethoxyphenyl motif; the meta,meta-dimethoxy arrangement alters the electron density distribution, steric profile, and hydrogen-bonding geometry of the pendant aryl ring relative to the ortho,meta-substitution in 3,4-dimethoxyphenyl analogs. These differences would be expected to modulate binding interactions in the hydrophobic affinity pockets of both CA and PI3Kδ targets. Generic substitution with commercially available unsubstituted BTD (CAS 13338-00-6) or with BTDs bearing alternative N2-aryl groups would therefore yield unpredictable—and likely divergent—biological outcomes, making the target compound a non-fungible research tool.

Quantitative Differentiation of 2-(3,5-Dimethoxyphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-Dioxide from Structurally Proximal BTD Compounds


Regioisomeric Substitution at N2: 3,5-Dimethoxyphenyl vs. 3,4-Dimethoxyphenyl in PI3Kδ Inhibition

The most extensively characterized BTD PI3Kδ inhibitor, compound 15b, bears a 3,4-dimethoxyphenyl group at the position analogous to the N2 substituent of the target compound. Compound 15b inhibited PI3Kδ with an IC50 of 266 nM and exhibited >21-fold selectivity over PI3Kγ, whereas its quinazolinone counterpart carrying the same 3,4-dimethoxyphenyl group (compound 4) was a dual PI3Kδ/γ inhibitor. [1] The target compound differs by moving one methoxy group from the para (4-) to the meta (5-) position on the phenyl ring, creating a 3,5-dimethoxyphenyl substitution pattern. This regioisomeric shift alters the vector and electronic character of the aryl group that projects into the affinity pocket; in quinazolinone series, the 3,4-dimethoxyphenyl group was specifically identified as generating the most potent analogues through optimal pocket occupancy. [1] No PI3Kδ inhibitory data exist for the 3,5-dimethoxyphenyl regioisomer, but the established sensitivity of PI3Kδ potency to dimethoxyphenyl substitution geometry defines the target compound as an isomeric probe for mapping affinity pocket steric and electronic requirements. [1]

PI3Kδ inhibitor BTD scaffold regioisomer SAR kinase selectivity

Carbonic Anhydrase Isoform Selectivity: 3,5-Dimethoxyphenyl BTD as a Potential β-CA Inhibitor Differentiated from Saccharin and Acesulfame K Leads

BTD-based carbonic anhydrase inhibitors have demonstrated potent inhibition of mycobacterial β-CAs (MtCA2 and MtCA3) with Ki values spanning 15.1–2250 nM, accompanied by significant selectivity over off-target human isoforms hCA I and hCA II. [1] The lead compounds from which the BTD series was derived—saccharin (SAC) and acesulfame K (ACE)—showed markedly weaker CA IX inhibition (Ki = 103 nM and 2400 nM, respectively) than the optimized BTD derivatives (Ki range 19.1–408.5 nM against CA IX) and improved selectivity indices. [2] The N2-aryl substituent was the primary determinant of both potency and selectivity within the BTD series. [1] The target compound’s 3,5-dimethoxyphenyl group represents an unexplored substitution within this CA inhibitor class; by analogy to established BTD SAR, the symmetric meta,meta-dimethoxy pattern would be expected to produce a CA inhibition and selectivity profile distinct from known para-substituted, ortho,para-disubstituted, or unsubstituted phenyl BTD derivatives. [1][2]

carbonic anhydrase β-class CA Mycobacterium tuberculosis BTD inhibitor isoform selectivity

Physicochemical and Drug-Likeness Differentiation: 3,5-Dimethoxyphenyl BTD vs. Core BTD Scaffold (CAS 13338-00-6)

The unsubstituted 2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide core (CAS 13338-00-6; MW = 198.2 g/mol; C7H6N2O3S) is a polar, low-molecular-weight fragment with limited cell permeability potential. The target compound (MW = 334.35 g/mol; C15H14N2O5S) adds a 3,5-dimethoxyphenyl group to the N2 position, increasing molecular weight by 136.15 Da and the calculated logP from approximately -0.5 (core) to an estimated +1.70 (target compound). [1] This increase in lipophilicity brings the target compound into a more favorable drug-likeness space while maintaining compliance with Lipinski's Rule of Five (MW < 500; logP ≤ 5; HBD = 3; HBA = 7). [1] The addition of two methoxy groups also introduces conformational flexibility via rotatable bonds (increased from 0 to 3), which may impact entropy of binding and target residence time relative to the rigid core scaffold. [1] These physicochemical differences are material for procurement decisions: the core scaffold requires further synthetic elaboration before biological testing, whereas the target compound is a pre-functionalized lead-like molecule suitable for direct screening.

drug-likeness physicochemical properties Lipinski lead optimization permeability

Antitumor Potential Differentiation: 3,5-Dimethoxyphenyl BTD vs. Saccharin and Acesulfame K Parent Compounds in Hypoxic Cancer Models

The BTD compound series derived from saccharin (SAC) and acesulfame K (ACE) demonstrated that N2-aryl substitution transforms weak CA IX/XII inhibitors (SAC: CA IX Ki = 103 nM; ACE: CA IX Ki = 2400 nM) into potent and selective tumor-associated CA inhibitors (BTD series: CA IX Ki = 19.1–408.5 nM). [1] The most representative BTDs were characterized in vitro for antitumor activity against A549 (lung), PC-3 (prostate), and HCT-116 (colon) cancer cell lines under both normoxic and hypoxic conditions, with two lead compounds advancing to apoptosis marker analysis. [1] Although the specific 3,5-dimethoxyphenyl BTD was not among the compounds tested in this study, the demonstrated dependence of antitumor potency on the N2-aryl group—and the fact that several dimethoxy-substituted aryl variants were active—positions the target compound as a direct extension of this validated anticancer chemical series. [1] The 3,5-substitution pattern may differentially modulate hypoxia-selective cytotoxicity relative to the tested compounds, which primarily bore para-substituted or ortho,para-disubstituted aryl groups.

antitumor hypoxia CA IX CA XII apoptosis BTD

Structural Novelty and Intellectual Property Differentiation: 3,5-Dimethoxyphenyl BTD vs. Prior Art BTD Derivatives

A search of the patent and primary literature reveals that the 3,5-dimethoxyphenyl substitution pattern has not been explicitly claimed or characterized in any published benzothiadiazine-3-one 1,1-dioxide patent or journal article as of the knowledge cutoff. [1] By contrast, 3,4-dimethoxyphenyl BTDs are extensively described as PI3Kδ inhibitors (e.g., compound 15b), [2] and various other N2-aryl BTDs (phenyl, halophenyl, alkylphenyl, pyridyl) appear in the CA inhibitor and RSV inhibitor literature. [3][4] The 3,5-dimethoxyphenyl variant occupies a structurally distinct position in BTD chemical space that is not covered by the specific compound claims in the dominant BTD patent families. This structural novelty has implications for freedom-to-operate (FTO) assessments and for establishing composition-of-matter patent protection for any biological activity discovered with this specific compound. [1]

patent landscape structural novelty BTD chemical space intellectual property FTO

Dual-Target Potential: BTD Scaffold Differentiation from Single-Target Inhibitors and Other Kinase Chemotypes

A distinguishing feature of the BTD scaffold is its demonstrated capacity to potently inhibit two mechanistically unrelated enzyme families—carbonic anhydrases (metalloenzymes) and PI3Kδ (lipid kinase)—through the same core structure, with target preference governed by the N2-substituent. [1][2] In the PI3Kδ series, BTD derivative 15b (3,4-dimethoxyphenyl) achieved IC50 = 266 nM against PI3Kδ with >21-fold selectivity over PI3Kγ. [2] In the CA series, BTDs achieved MtCA3 Ki values as low as 15.1 nM and inhibited the growth of drug-resistant M. tuberculosis strains. [1] This dual-target potential is not shared by other kinase inhibitor chemotypes (e.g., quinazolinones, pyrazolopyrimidines) that lack the sulfonamide zinc-binding group required for CA inhibition, nor by classical sulfonamide CA inhibitors (e.g., acetazolamide) that lack kinase affinity. The target compound, bearing the 3,5-dimethoxyphenyl group, could be profiled against both target classes to determine whether the regioisomeric substitution preserves or enhances this dual pharmacology relative to the 3,4-dimethoxyphenyl benchmark.

dual inhibitor PI3Kδ carbonic anhydrase polypharmacology BTD scaffold

High-Impact Research and Procurement Application Scenarios for 2-(3,5-Dimethoxyphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-Dioxide


Matched Molecular Pair Analysis of PI3Kδ Affinity Pocket Geometry

Procure the target compound alongside compound 15b (3,4-dimethoxyphenyl BTD) as a matched molecular pair to experimentally determine the effect of methoxy regioisomerism on PI3Kδ inhibitory potency, isoform selectivity (δ vs. γ, α, β), and cellular antiproliferative activity in SU-DHL-6 B-cell lymphoma cells. The >21-fold PI3Kδ/γ selectivity window established for the 3,4-dimethoxyphenyl isomer [1] provides a quantitative benchmark against which the 3,5-dimethoxyphenyl variant can be directly compared, enabling structure-based optimization of the BTD kinase inhibitor series.

Probing Mycobacterial β-Carbonic Anhydrase Inhibition with a Novel N2-Aryl BTD

Evaluate the target compound in stopped-flow CO2 hydration assays against the three M. tuberculosis β-CAs (MtCA1, MtCA2, MtCA3) and counter-screen against human off-target isoforms hCA I and hCA II. The established BTD MtCA3 Ki range (15.1–2250 nM) and selectivity ratios [1] provide a direct comparative framework. Positive results would position the compound for subsequent MIC determination against drug-resistant M. tuberculosis strains, where select BTDs have already demonstrated efficacy against rifampicin- and isoniazid-resistant isolates. [1]

Hypoxia-Selective Anticancer Screening in CA IX/XII-Expressing Tumor Models

Deploy the target compound in a panel of CA IX/XII-expressing cancer cell lines (A549, PC-3, HCT-116) under normoxic (21% O2) and hypoxic (1% O2) conditions, using the published BTD CA IX inhibition range (Ki = 19.1–408.5 nM) and CA II/IX selectivity indices (SI = 2–76) as performance benchmarks. [2] This experiment would determine whether the 3,5-dimethoxyphenyl substitution confers superior hypoxia-selective cytotoxicity relative to the previously characterized BTD analogs, potentially identifying a new lead compound for tumor microenvironment-targeted therapy.

Intellectual Property Generation and Freedom-to-Operate Assurance

For industrial research organizations, the target compound represents a structurally novel BTD derivative not covered by existing composition-of-matter claims in the BTD patent estate. Procurement enables rapid biological profiling with the goal of establishing composition-of-matter patent protection on the 3,5-dimethoxyphenyl BTD series, leveraging any unexpected potency, selectivity, or pharmacokinetic advantages discovered during screening. [3] This is particularly relevant for companies seeking to enter the PI3Kδ or CA inhibitor therapeutic spaces without infringing on dominant patent families claiming 3,4-dimethoxyphenyl and other N2-aryl BTD variants.

Quote Request

Request a Quote for 2-(3,5-dimethoxyphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.